Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate
Overview
Description
Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound with the molecular formula C15H17NO2. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science . This compound is characterized by a carbazole core structure, which is a tricyclic aromatic system, and an ethyl ester functional group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out by heating phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as glacial acetic acid and concentrated hydrochloric acid . The resulting intermediate undergoes further reactions to form the desired carbazole derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-1-ones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate involves its interaction with various molecular targets and pathways. The carbazole core can interact with biological receptors and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of cancer cell growth or antimicrobial activity .
Comparison with Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: A closely related compound with similar structural features.
Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: A derivative with a methoxy group at the 6-position.
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: A derivative with a chloro group at the 6-position.
Uniqueness: Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h3-6,10,16H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBGKURGKHUBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300276 | |
Record name | ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26088-68-6 | |
Record name | NSC135815 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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